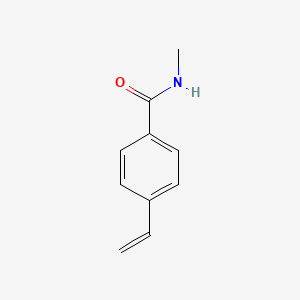

N-methyl-4-vinylbenzamide

Vue d'ensemble

Description

N-methyl-4-vinylbenzamide is an organic compound with the molecular formula C10H11NO It is a derivative of benzamide, where the amide nitrogen is substituted with a methyl group and the benzene ring is substituted with a vinyl group at the para position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-methyl-4-vinylbenzamide can be synthesized through several methods. One common method involves the reaction of 4-bromo-N-methylbenzamide with vinyl acetate in the presence of a palladium catalyst. The reaction is typically carried out under inert atmosphere conditions at elevated temperatures to ensure high yield and purity .

Another method involves the direct N-vinylation of N-methylbenzamide using vinyltrimethoxysilane in the presence of copper (II) acetate and tetrabutylammonium fluoride. This method is advantageous due to its mild reaction conditions and satisfactory yields .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors is also explored to enhance production efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: N-methyl-4-vinylbenzamide undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The amide group can be reduced to form amines.

Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenation can be carried out using N-bromosuccinimide (NBS) or hydroboration using borane (BH3).

Major Products:

Oxidation: Epoxides or diols.

Reduction: Corresponding amines.

Substitution: Halogenated or hydroborated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity

N-methyl-4-vinylbenzamide has been studied for its potential as an antitumor agent. A recent study highlighted its effectiveness in inhibiting the proliferation of various cancer cell lines, including lung carcinoma (A549), colon carcinoma (HCT116), breast adenocarcinoma (MCF7), and colon adenocarcinoma (SW480). The compound demonstrated significant antiproliferative activity at low micromolar concentrations, outperforming traditional chemotherapeutics like cisplatin and bexarotene.

| Compound | A549 (µM) | HCT116 (µM) | MCF7 (µM) | SW480 (µM) |

|---|---|---|---|---|

| This compound | 31 ± 4 | 32 ± 7 | 27 ± 2 | 23.4 ± 0.6 |

| Cisplatin | 8.8 ± 0.9 | 12 ± 2 | 13 ± 1 | 6.2 ± 0.6 |

| Bexarotene | 50 ± 2 | 51 ± 2 | 75 ± 1 | 69 ± 1 |

This data indicates that this compound could serve as a promising candidate for further development in cancer therapy, particularly due to its lower toxicity profile compared to established agents .

Anti-inflammatory Properties

Another significant application of this compound derivatives is their anti-inflammatory properties. Research has shown that these compounds can act as curcumin substitutes, offering improved solubility and bioavailability. In vitro studies demonstrated that selected derivatives effectively reduced the levels of inflammatory markers in activated macrophages, suggesting their potential use in treating inflammatory diseases.

Key findings from the studies include:

- DPPH Radical Scavenging Assays : Compounds derived from this compound exhibited strong antioxidant activities comparable to curcumin.

- Cell Viability : The tested compounds did not adversely affect cell viability, indicating their safety for therapeutic use .

Material Science Applications

This compound is also explored in the field of materials science, particularly in polymer chemistry. Its vinyl group allows for polymerization, leading to the creation of novel materials with specific properties suitable for various applications, including coatings and adhesives.

Study on Antitumor Activity

In a controlled laboratory setting, researchers synthesized this compound and assessed its effects on cancer cell lines using MTT assays. The results indicated a significant reduction in cell viability across all tested lines, with the compound exhibiting a concentration-dependent response.

Study on Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of several derivatives of this compound. The compounds were tested against RAW 264.7 macrophages stimulated with LPS and IFNγ. Results showed a marked decrease in nitric oxide production and inflammatory markers compared to controls.

Mécanisme D'action

The mechanism of action of N-methyl-4-vinylbenzamide involves its interaction with various molecular targets. The vinyl group allows for polymerization reactions, forming long-chain polymers. The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

N-vinylbenzamide: Lacks the methyl group on the amide nitrogen.

N-methylbenzamide: Lacks the vinyl group on the benzene ring.

4-vinylbenzamide: Lacks the methyl group on the amide nitrogen.

Uniqueness: N-methyl-4-vinylbenzamide is unique due to the presence of both the methyl and vinyl groups, which confer distinct reactivity and properties. The combination of these functional groups allows for versatile applications in synthesis and material science, distinguishing it from its analogs.

Activité Biologique

N-methyl-4-vinylbenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article examines its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis of this compound

This compound can be synthesized through various organic reactions, including the reaction of 4-vinylbenzoic acid with methylamine. The resulting compound features a vinyl group that may enhance its reactivity and biological properties.

Anticancer Properties

Research has indicated that compounds related to this compound exhibit significant anticancer activities. For instance, derivatives containing the 4-(aminomethyl)benzamide fragment have shown potent inhibitory effects against several receptor tyrosine kinases (RTKs), which are crucial in cancer progression. In vitro studies demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines, including:

| Cell Line | Inhibition (%) | Concentration (µM) |

|---|---|---|

| K-562 (CML) | 91% | 10 |

| HeLa (cervical cancer) | 92% | 10 |

| MCF-7 (breast cancer) | Moderate | 100 |

These findings suggest that this compound and its analogs may serve as promising candidates for further development as anticancer agents .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets. The vinyl group enhances binding affinity to certain receptors or enzymes, potentially modulating their activity. This can lead to the inhibition of pathways critical for tumor growth and survival.

Case Studies

-

Case Study on Anticancer Activity :

A study synthesized several derivatives of this compound and tested their cytotoxicity against various cancer cell lines. The results showed that compounds with specific substituents on the benzamide moiety exhibited enhanced activity against multiple kinases involved in cancer signaling pathways. Notably, some derivatives achieved over 90% inhibition at low concentrations, highlighting their potential as effective anticancer agents . -

Docking Studies :

Molecular docking studies have been conducted to predict the binding affinities of this compound derivatives to target proteins involved in cancer progression. These studies suggest that the compound can effectively bind to the active sites of receptor tyrosine kinases, potentially blocking their activity and leading to reduced cell proliferation .

Propriétés

IUPAC Name |

4-ethenyl-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-3-8-4-6-9(7-5-8)10(12)11-2/h3-7H,1H2,2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLSXZPKDHBSBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.